molecular formula C23H16O2 B15086044 3,4,5-Triphenylcyclopent-3-ene-1,2-dione CAS No. 86504-33-8

3,4,5-Triphenylcyclopent-3-ene-1,2-dione

Cat. No.: B15086044
CAS No.: 86504-33-8
M. Wt: 324.4 g/mol
InChI Key: WNICCJYXHMFPLS-UHFFFAOYSA-N
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Description

3,4,5-Triphenylcyclopent-3-ene-1,2-dione is an organic compound with the molecular formula C23H16O2 It is characterized by a cyclopentene ring substituted with three phenyl groups and two ketone groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triphenylcyclopent-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of condensation and cyclization steps to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triphenylcyclopent-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3,4,5-Triphenylcyclopent-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Triphenylcyclopent-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Triphenylcyclopent-3-ene-1,2-dione 2-oxime: A derivative with an oxime group.

    2,5-Diphenyl-1,3-oxazoline: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to its specific arrangement of phenyl groups and ketone functionalities, which confer distinct chemical and physical properties

Properties

CAS No.

86504-33-8

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

3,4,5-triphenylcyclopent-3-ene-1,2-dione

InChI

InChI=1S/C23H16O2/c24-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23(22)25)18-14-8-3-9-15-18/h1-15,20H

InChI Key

WNICCJYXHMFPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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